(4-BOC-氨基)-2,3-二氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

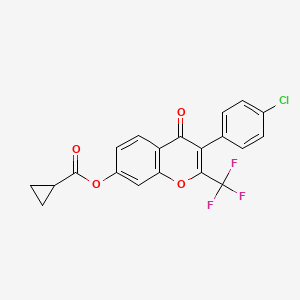

“(4-BOC-Amino)-2,3-difluorophenylboronic acid” is a chemical compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “(4-BOC-Amino)-2,3-difluorophenylboronic acid” involves the Boc group, which is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines, without additional workup steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-BOC-Amino)-2,3-difluorophenylboronic acid” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases .科学研究应用

催化和肽合成

硼酸,包括具有 BOC 保护氨基的衍生物,在催化中发挥着重要作用,尤其是在有机合成中。例如,硼酸已被用作羧酸和胺之间脱水酰胺化的催化剂,促进了肽的有效合成 (Wang、Lu 和 Ishihara,2018 年)。这种催化活性归因于硼酸与各种官能团相互作用的独特能力,能够在温和条件下形成键。

模块化合成

复杂分子的模块化合成,包括生物活性化合物,通常采用硼酸,因为它们具有多功能性。例如,据报道,Rh 催化的芳基硼酸向靛红衍生的 N-Boc 保护酮亚胺的加成反应会产生手性 3-氨基-3-芳基-2-氧吲哚,突出了硼酸在构建具有重要生物学意义的化合物库中的效用 (Marques 和 Burke,2016 年)。

药物发现和化学生物学

氨基硼酸和酯类,在结构上与“(4-BOC-氨基)-2,3-二氟苯硼酸”相关,已被评估为其作为候选药物的潜力。它们与 α-氨基酸的相似性,加上硼原子的独特性质,使它们成为酶抑制剂和其他治疗剂设计的理想选择 (Touchet、Carreaux、Carboni、Bouillon 和 Boucher,2011 年)。

材料科学和传感器技术

硼酸在材料科学和传感器技术中也十分突出,在那里它们被用于开发葡萄糖和其他生物相关分子的荧光传感器。硼酸与二醇和糖的相互作用是其在创建响应性材料中的效用的基础,这些材料可以检测环境或生物系统中的变化 (Dowlut 和 Hall,2006 年)。

作用机制

未来方向

属性

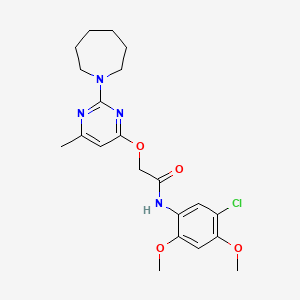

IUPAC Name |

[2,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-7-5-4-6(12(17)18)8(13)9(7)14/h4-5,17-18H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZUXSJHQNHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)

![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)

![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)

![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)